molecular formula C15H20N2O4 B5099540 ETHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE

ETHYL 5-ACETAMIDO-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B5099540
M. Wt: 292.33 g/mol
InChI Key: ZUAPBXNDJRPGJJ-UHFFFAOYSA-N
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Description

Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structure, which includes an ethyl ester group, an acetamido group, and a morpholine ring attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetamido-2-(morpholin-4-yl)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-acetamido-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Ethyl 5-acetamido-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 5-acetamido-2-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(19)13-10-12(16-11(2)18)4-5-14(13)17-6-8-20-9-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAPBXNDJRPGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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